Cholesterol Absorption Inhibitory Potency: Absence of Publicly Available Head‑to‑Head Data
A comprehensive search of primary literature, patents, and authoritative databases identified no study in which 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one was directly compared with ezetimibe or another azetidinone in a cholesterol‑absorption assay, NPC1L1 binding experiment, or animal model of hypercholesterolemia. The compound is consistently described as a process impurity rather than a pharmacological probe [1]. The publicly available quantitative data are therefore insufficient to support any claim of superiority, equivalence, or defined inferiority relative to ezetimibe or other in‑class candidates.
| Evidence Dimension | Cholesterol absorption inhibitory activity |
|---|---|
| Target Compound Data | No quantitative pharmacological data available |
| Comparator Or Baseline | Ezetimibe ED₅₀ = 0.04 mg/kg in 7‑day cholesterol‑fed hamster model [2] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | N/A – no comparative assay has been reported |
Why This Matters
Without quantitative potency data, the compound cannot be selected for pharmacological applications; its documented role is strictly as an analytical reference material.
- [1] G. Venkateswarlu, Ch. N. N. Soujanya, P. Venkata Srinivasa Rao, K. N. V. Rao, V. J. Rao, B. R. Challa. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. J. Pharm. Anal. 2015, 5, 356–370. View Source
- [2] S. B. Rosenblum, T. Huynh, A. Afonso, H. R. Davis, Jr., N. Yumibe, J. W. Clader, D. A. Burnett. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. J. Med. Chem. 1998, 41, 973–980. View Source
